MAO-B Inhibitory Potency: Measured IC50 Value of 1.20 µM
In a direct head-to-head comparison within the same assay system, 3-(5-Phenyl-2-furyl)propanoic acid demonstrates measurable inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.20 µM (1.20E+3 nM) [1]. In contrast, the same study reports that the compound exhibits significantly lower potency against the closely related isoform MAO-A (IC50 = 50 nM), establishing a clear selectivity profile [1]. For context, a typical positive control in such assays, the selective MAO-B inhibitor selegiline, has an IC50 of approximately 0.004–0.008 µM (4–8 nM) under comparable conditions, while the non-selective inhibitor tranylcypromine inhibits MAO-B with an IC50 of ~0.1–0.3 µM [2].
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 1.20 µM (1.20E+3 nM) |
| Comparator Or Baseline | Comparator 1: Same compound against MAO-A (IC50 = 50 nM); Comparator 2: Selegiline (IC50 ~ 0.004–0.008 µM); Comparator 3: Tranylcypromine (IC50 ~ 0.1–0.3 µM) |
| Quantified Difference | Target compound is 24-fold less potent against MAO-B than against MAO-A; it is ~150–300-fold less potent than selegiline but within 4–12-fold of tranylcypromine. |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells, using 5-phenylacetaldehyde as substrate, assessed as hydrogen peroxide production after 1 hour [1]. |
Why This Matters
This quantitative inhibition data defines a clear, verifiable activity window that can guide medicinal chemistry efforts, distinguishing it from analogs that lack any reported MAO-B activity.
- [1] BindingDB. (n.d.). BDBM50075969 CHEMBL3415617: 3-(5-phenylfuran-2-yl)propanoic acid. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. (Typical IC50 values for selegiline and tranylcypromine are provided as contextual comparators). View Source
